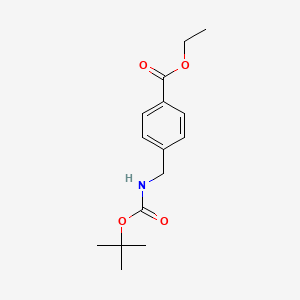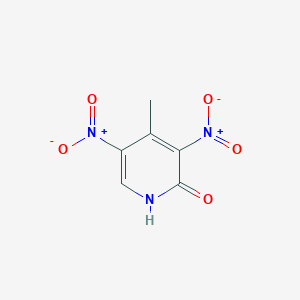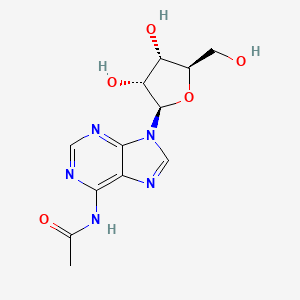
4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide
Overview
Description
The compound 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide is a bromo-substituted imidazole derivative. Imidazole derivatives are a class of compounds that have garnered interest due to their diverse range of biological activities. The presence of a bromine atom on the phenyl ring and a sulfonamide group on the imidazole ring suggests that this compound could have potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals.
Synthesis Analysis
The synthesis of bromo-substituted imidazole derivatives can be achieved through the reactions of bromomethyl ketones with various amines in the presence of dimethyl sulfoxide (DMSO). This method is known to produce a variety of imidazole analogs, including imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles, depending on the starting amines used in the reaction . Although the specific synthesis of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide is not detailed in the provided papers, it is likely that a similar approach could be employed, utilizing 2-bromophenylmethyl ketone and an appropriate dimethylamine derivative in DMSO.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms. The bromine atom attached to the phenyl ring is likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The sulfonamide group is a common moiety in drug design due to its hydrogen bond-accepting capabilities, which can enhance the binding affinity of the molecule to its target .
Chemical Reactions Analysis
Bromo-substituted imidazole derivatives can participate in various chemical reactions, primarily due to the presence of the reactive bromine atom. This atom can be displaced in nucleophilic substitution reactions, allowing for further functionalization of the molecule. Additionally, the imidazole ring can engage in reactions typical of aromatic heterocycles, such as electrophilic substitution. The sulfonamide group also offers a site for potential chemical modifications, which can be exploited in the optimization of the compound's pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromophenyl)-N,N-dimethylimidazole-1-sulfonamide would be influenced by its molecular structure. The presence of the bromine atom would increase the molecular weight and could affect the compound's volatility and solubility. The sulfonamide group is known to improve the aqueous solubility of compounds, which is an important consideration in drug formulation. The compound's stability, melting point, and boiling point would be determined by the strength of the intermolecular forces present, such as hydrogen bonding and dipole-dipole interactions .
Scientific Research Applications
Synthesis of Aza-Spirocyclopropanyl Oxindoles
A study by Shen et al. (2016) describes the reaction of 3-(2-Bromoethyl)indole with 2,3-dimethylimidazole-1-sulfonyl azide triflate, resulting in a reactive intermediate that can be captured by alcohol or amine. This process affords aza-spirooxindole sulfonate and sulfonamide.
Synthesis and Biological Evaluation of Sulfonamide-derived Compounds
Chohan and Shad (2011) synthesized and characterized sulfonamide-derived ligands and their transition metal complexes. These compounds demonstrated moderate to significant antibacterial and antifungal activities in vitro (Chohan & Shad, 2011).
Dehydrative Synthesis of Vinylsulfones and Vinylsulfonamides
In a 2020 study, a protocol was developed for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, starting from related substances. This protocol is efficient for synthesizing vinyl derivatives without isolating intermediate mesyl derivatives (2020 study).
Antibacterial Activity of Thiadiazole Derivatives
Gadad et al. (2000) investigated sulfonamide derivatives for their antibacterial properties, finding them to be comparable to standard antibacterial agents against various strains (Gadad et al., 2000).
Tautomeric Behavior in Pharmaceutical and Biological Activities
Erturk et al. (2016) examined sulfonamide derivatives in terms of their tautomeric forms, highlighting their relevance in pharmaceutical and biological activities (Erturk et al., 2016).
Synthesis and Bioactivity of Pyrazoline Benzensulfonamides
Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides that act as inhibitors for certain enzymes and evaluated their cytotoxicity and tumor selectivity. These compounds showed potential as enzyme inhibitor candidates with low cytotoxicity (Ozgun et al., 2019).
properties
IUPAC Name |
4-(2-bromophenyl)-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)15-7-11(13-8-15)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLQJVFXKYZCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187295 | |
| Record name | 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2006277-15-0 | |
| Record name | 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-15-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-sulfonamide, 4-(2-bromophenyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)

